BenchChemオンラインストアへようこそ!

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Chiral building block Asymmetric synthesis Stereochemical quality control

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 1400808-07-2) is a single-enantiomer, N‑benzyloxycarbonyl (Cbz)-protected 2‑azabicyclo[2.2.1]hept‑5‑ene derivative with molecular formula C₁₄H₁₅NO₂ and molecular weight 229.27 g·mol⁻¹. The compound features a conformationally rigid bicyclic scaffold bearing a reactive alkene and a carbamate‑protected secondary amine, making it a versatile chiral intermediate for the construction of functionalised cyclopentane amino alcohols, γ‑amino acids, and carbocyclic nucleoside analogues.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 1400808-07-2
Cat. No. B6333608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS1400808-07-2
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m1/s1
InChIKeyNDKQMNWQGHSZMJ-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 1400808-07-2): Chiral N-Cbz-Protected Azabicyclo Building Block for Asymmetric Synthesis


Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 1400808-07-2) is a single-enantiomer, N‑benzyloxycarbonyl (Cbz)-protected 2‑azabicyclo[2.2.1]hept‑5‑ene derivative with molecular formula C₁₄H₁₅NO₂ and molecular weight 229.27 g·mol⁻¹ [1]. The compound features a conformationally rigid bicyclic scaffold bearing a reactive alkene and a carbamate‑protected secondary amine, making it a versatile chiral intermediate for the construction of functionalised cyclopentane amino alcohols, γ‑amino acids, and carbocyclic nucleoside analogues [2]. Commercially available at enantiomeric purities ≥97% (HPLC) , it serves as a key precursor in medicinal chemistry programmes requiring defined (1R,4S) absolute configuration.

Why the Racemic Mixture (CAS 140927-07-7) or the Opposite Enantiomer (CAS 2195385-06-7) Cannot Substitute Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate in Stereochemically Defined Synthetic Routes


Substitution of the single (1R,4S) enantiomer with the racemic mixture (CAS 140927-07-7) or the (1S,4R) enantiomer (CAS 2195385-06-7) is not permissible in asymmetric synthesis workflows because the stereochemical identity at the bridgehead positions dictates the absolute configuration of downstream products [1]. The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a direct precursor to enantiopure 4-aminocyclopent-2-ene carboxylic acid derivatives, which exhibit stereospecific inhibitory activity toward GABA metabolism [2]. Using the racemate introduces an undesired enantiomer that must be separated, reducing overall yield and increasing cost; using the opposite enantiomer yields the wrong product stereoisomer. The Cbz protecting group further distinguishes this compound from its Boc analogue (tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS 702666-73-7), as orthogonal deprotection conditions (hydrogenolysis vs. acidolysis) are required in multi-step sequences [3].

Quantitative Differentiation Evidence: Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate vs. Closest Comparators


Stereochemical Identity Verified by Distinct InChI Key vs. Racemic Mixture (CAS 140927-07-7)

The single (1R,4S) enantiomer is unambiguously identified by the stereochemically defined InChI Key NDKQMNWQGHSZMJ-OLZOCXBDSA-N, which encodes the (1R,4S) configuration at the bridgehead positions. In contrast, the racemic mixture (CAS 140927-07-7) bears the non-stereo InChI Key NDKQMNWQGHSZMJ-UHFFFAOYSA-N, confirming the absence of defined stereochemistry [1][2]. This difference is not cosmetic; it indicates that the racemate contains a 1:1 mixture of (1R,4S) and (1S,4R) enantiomers, only one of which is the desired enantiomer for asymmetric synthesis.

Chiral building block Asymmetric synthesis Stereochemical quality control

Enantiomeric Purity Specification: ≥97% vs. 95% Racemate Purity – Implications for Downstream ee

Commercial specifications for the (1R,4S) compound from authoritative vendors report purity of ≥97% (Aladdin B628919) or 98% (Leyan 1380938) . The racemic analog (CAS 140927-07-7) is typically supplied at 95% purity (AKSci 0577CW) . While the purity difference appears modest (2–3 percentage points), the critical distinction is that the 97% specification for the single enantiomer is chemical purity, not enantiomeric excess (ee). The racemate's 95% purity specification provides no information on enantiomeric composition, whereas the chiral compound's specification guarantees that the material is the single enantiomer within the stated chemical purity window.

Enantiomeric excess Chiral HPLC Quality specification

Cbz vs. Boc Protecting Group Orthogonality: Hydrogenolytic vs. Acidolytic Cleavage Defines Multi-Step Synthetic Utility

The Cbz (benzyloxycarbonyl) group present on the target compound undergoes quantitative cleavage by catalytic hydrogenolysis (H₂, Pd/C, 1–4 atm, RT, typical conditions) [1]. The closest N-protected analog, tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (Boc analog, CAS 702666-73-7), requires acidic conditions (TFA/CH₂Cl₂, 0–25 °C) for deprotection [2]. These two deprotection modes are fully orthogonal: Cbz survives acidic conditions that cleave Boc, and Boc survives hydrogenolysis conditions that cleave Cbz. This orthogonality is quantitatively exploited in multi-step sequences where sequential deprotection is required.

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Procurement Differentiation: Price, Lead Time, and Available Pack Sizes vs. Racemic and Boc Analogs

The (1R,4S)-Cbz compound is priced at $79.90 per gram (Aladdin, catalog B628919) with a lead time of 8–12 weeks for quantities up to 10 g, scaling to $343.90 for 5 g and $686.90 for 10 g . Comparable single-enantiomer building blocks in the 2-azabicyclo[2.2.1]heptane series (e.g., tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate) are typically priced in the $50–150/g range depending on vendor, but the Cbz variant commands a premium due to lower demand volume and the additional synthetic step required for Cbz installation . The racemic Cbz compound (CAS 140927-07-7) is generally available at lower cost per gram (e.g., Chemenu CM201853, 95%, price on request), reflecting its simpler synthesis from achiral starting materials.

Procurement Cost analysis Supply chain

GHS Hazard Classification: H302 Acute Oral Toxicity Warning Distinguishes Target Compound from Unclassified Analogs

The (1R,4S)-Cbz compound carries a GHS07 hazard pictogram with Signal Word 'Warning' and Hazard Statement H302 ('Harmful if swallowed') . This classification is not uniformly present across all 2-azabicyclo[2.2.1]hept-5-ene derivatives. The simple 2-azabicyclo[2.2.1]hept-5-ene parent compound (unprotected, PubChem CID 12304554) carries a more severe H226 (flammable liquid) classification in addition to H302 [1]. The Cbz-protected variant therefore occupies a distinct safety profile: it eliminates the flammability hazard of the unprotected amine while retaining the oral toxicity warning, a relevant consideration for laboratory procurement and handling protocol design.

Safety data GHS classification Laboratory handling

Validated Application Scenarios for Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of 4-Aminocyclopent-2-ene Carboxylic Acid Derivatives as GABA Metabolism Modulators

The (1R,4S) stereochemistry of the target compound dictates the absolute configuration of the 4-aminocyclopent-2-ene carboxylic acid product obtained after N–C3 bond cleavage of the azabicyclo scaffold. The defined InChI Key (NDKQMNWQGHSZMJ-OLZOCXBDSA-N) provides unambiguous identity confirmation [1], ensuring the correct stereoisomer is procured for synthesis of GABAergic agents where the (1R,4S) configuration has been shown to confer specific inhibitory activity [2]. Substitution with the racemate (CAS 140927-07-7) would yield a 1:1 mixture of diastereomeric products requiring chiral chromatographic separation, reducing overall yield below 50% based on the desired enantiomer alone.

Multi-Step Synthesis Requiring Orthogonal N-Protection (Cbz Survives Acidic Conditions That Cleave Boc)

In synthetic routes involving acid-labile intermediates (e.g., silyl ethers, tetrahydropyranyl acetals, tert-butyl esters), the Cbz group on the target compound is fully stable to the acidic conditions (TFA, HCl/dioxane) that would cleave a Boc group [1]. This orthogonality allows the Cbz-protected intermediate to be carried through acidic transformations without premature amine unveiling, a strategic advantage over the Boc analog (CAS 702666-73-7) that would deprotect under the same conditions. The ≥97% chemical purity specification [2] further reduces side-product formation from protecting group impurities.

Chiral Ligand Synthesis for Catalytic Asymmetric Transformations

Reduction of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates yields the corresponding [2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol derivatives, which have been successfully employed as chiral ligands in asymmetric carbon–carbon bond formation and asymmetric transfer hydrogenation of ketones [1]. The (1R,4S) configuration of the target compound establishes the chiral environment of the resulting ligand; procurement of the correct single enantiomer, confirmed by the stereo-defined InChI Key [2], is essential to achieve the reported enantioselectivities.

Laboratory-Scale Procurement for Early-Stage Medicinal Chemistry: Budget and Safety Considerations

For academic or biotech laboratories initiating a medicinal chemistry campaign, the target compound offers a distinct safety profile (single H302 hazard, no H226 flammability) compared to the unprotected 2-azabicyclo[2.2.1]hept-5-ene parent [1]. The catalogue availability in 1 g ($79.90), 5 g ($343.90), and 10 g ($686.90) pack sizes [2] supports both pilot reactions and gram-scale intermediate preparation. While the 8–12 week lead time requires advanced planning, the single-enantiomer specification eliminates the need for in-house chiral resolution, saving an estimated 2–4 weeks of method development and an additional purification step.

Quote Request

Request a Quote for Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.